![molecular formula C14H10F4N4O2 B5599591 4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)
4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide
カタログ番号 B5599591
分子量: 342.25 g/mol
InChIキー: YWQBHWBNYPOXKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Design and Synthesis: The design and synthesis of related compounds, like MGCD0103, involve the selective inhibition of histone deacetylases (HDACs) at submicromolar concentrations, demonstrating potential as an anticancer drug (Zhou et al., 2008).
Molecular Structure Analysis
- Crystal Structure: A crystal of a similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, has been characterized, highlighting the molecular packing influenced by hydrogen bonds (Deng, Xiao-yan, Peng, Hao, He, Hong-wu, 2013).
Chemical Reactions and Properties
- Chemical Reactions: The synthesis of trifluoromethylated analogues of dihydroorotic acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones highlights the complex chemical reactions related to such compounds (Sukach et al., 2015).
Physical Properties Analysis
- Solubility and Thermal Stability: Studies on fluoro-polyimides derived from related compounds indicate significant aspects of solubility, thermal stability, and hygrothermal stability, which could be reflective of the physical properties of the compound (Xie et al., 2001).
Chemical Properties Analysis
- Intermolecular Interactions: The structural systematics and conformational analyses of fluoro-N-(pyridyl)benzamides, similar to the compound , reveal insights into physicochemical correlations, polymorphism, and isomorphous relationships, emphasizing the impact of molecular interactions on chemical properties (Mocilac et al., 2012).
科学的研究の応用
Synthesis of Analogues and Derivatives
- The compound has been involved in the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues, showcasing its utility in creating new molecular structures with potential biological activities. The synthesis leverages Michael-like 1,4-conjugate hydrocyanation adducts from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, highlighting the compound's role in facilitating novel chemical reactions (Sukach et al., 2015).
Drug Development and Metabolism Studies
- It has been a focus in the development and metabolism studies of Flumatinib, an antineoplastic tyrosine kinase inhibitor for treating chronic myelogenous leukemia. Research into its metabolites in patients reveals insights into the drug's metabolic pathways, offering a basis for optimizing therapeutic efficacy and safety profiles (Gong et al., 2010).
Material Science Applications
- This compound's derivatives have been synthesized for creating soluble fluoro-polyimides, indicating its significance in developing new materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. This application underscores its potential in electronics and aerospace industries for creating robust materials (Xie et al., 2001).
Medicinal Chemistry and Synthesis
- The compound plays a crucial role in medicinal chemistry, where its derivatives are explored for fluorination protocols. Such studies are pivotal for drug discovery, offering routes to synthetically useful functional groups that can be incorporated into drug molecules to enhance their properties (Wang et al., 2009).
Antimicrobial Research
- In antimicrobial research, derivatives containing the fluoro-benzamide moiety have shown significant activity against various bacterial and fungal strains. This application reveals the compound's potential as a scaffold for developing new antimicrobial agents (Desai et al., 2013).
特性
IUPAC Name |
4-fluoro-N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N4O2/c1-7-6-10(14(16,17)18)20-12(19-7)22-13(24)21-11(23)8-2-4-9(15)5-3-8/h2-6H,1H3,(H2,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQBHWBNYPOXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC(=O)C2=CC=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, 1-(4-fluorobenzoyl)-3-(4-methyl-6-trifluoromethylpyrimidin-2-yl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5599514.png)
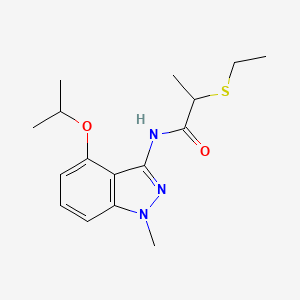
![N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5599523.png)
![2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5599543.png)
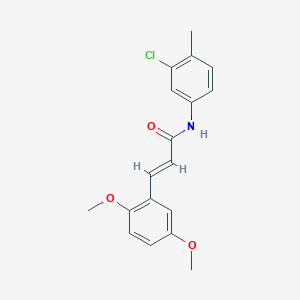
![ethyl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5599553.png)
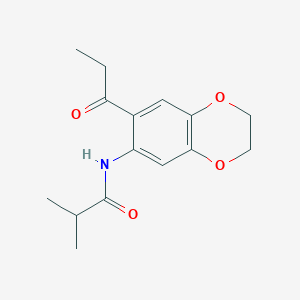
![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)
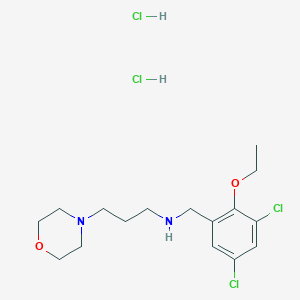
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)
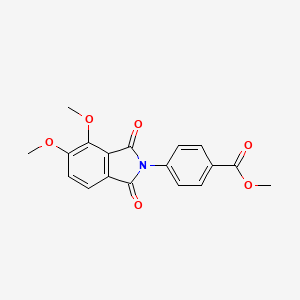
![2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5599599.png)
![5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5599608.png)
![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)